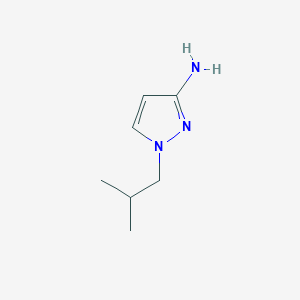

1-Isobutyl-1H-pyrazol-3-amine

Description

BenchChem offers high-quality 1-Isobutyl-1H-pyrazol-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Isobutyl-1H-pyrazol-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-methylpropyl)pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3/c1-6(2)5-10-4-3-7(8)9-10/h3-4,6H,5H2,1-2H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJCHYUULDNBCKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C=CC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1003012-08-5 | |

| Record name | 1-(2-methylpropyl)-1H-pyrazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Isobutyl-1H-pyrazol-3-amine chemical structure and properties

Technical Whitepaper: 1-Isobutyl-1H-pyrazol-3-amine as a Scaffold in Medicinal Chemistry

Executive Summary

This technical guide analyzes 1-Isobutyl-1H-pyrazol-3-amine (CAS: 1003012-08-5), a critical heterocyclic building block in the synthesis of small-molecule kinase inhibitors and agrochemicals. While pyrazoles are ubiquitous in medicinal chemistry, the specific functionalization of the N1-position with an isobutyl group combined with a C3-amine creates a unique steric and electronic profile. This scaffold is particularly valued for its ability to function as a bidentate hydrogen bond donor/acceptor in the ATP-binding pockets of kinases (e.g., B-Raf, p38 MAPK), often serving as a bioisostere to more lipophilic cores. This guide details its physicochemical properties, regioselective synthesis strategies to avoid the thermodynamically favored 5-amino isomer, and its application in structure-based drug design (SBDD).

Chemical Identity & Physicochemical Profile

The introduction of the isobutyl group at the N1 position significantly alters the lipophilicity (LogP) compared to the parent 3-aminopyrazole, enhancing membrane permeability while maintaining the polar "warhead" necessary for receptor interaction.

| Property | Specification |

| Chemical Name | 1-Isobutyl-1H-pyrazol-3-amine |

| CAS Number | 1003012-08-5 |

| Molecular Formula | C₇H₁₃N₃ |

| Molecular Weight | 139.20 g/mol |

| SMILES | CC(C)CN1C=CC(N)=N1 |

| Physical State | Low-melting solid or viscous oil (dependent on purity/salt form) |

| Predicted pKa | ~3.5 – 4.0 (Conjugate acid of the primary amine) |

| LogP (Predicted) | ~1.2 – 1.5 (Enhanced lipophilicity vs. methyl analogs) |

| H-Bond Donors/Acceptors | 1 Donor (NH₂), 2 Acceptors (Pyridine-like N, Amine N) |

Structural Analysis & Electronic Properties

Tautomerism and Regiochemistry

Unsubstituted aminopyrazoles exist in dynamic tautomeric equilibrium. However, alkylation at the N1 position locks the tautomer, fixing the bond order. In 1-Isobutyl-1H-pyrazol-3-amine:

-

N1 (Pyrrole-like): Bonded to the isobutyl group; contributes lone pair to aromatic sextet.

-

N2 (Pyridine-like): Available as a hydrogen bond acceptor.

-

C3-Amine: Acts as a hydrogen bond donor.

This fixed geometry is crucial for "hinge binding" in kinases. The isobutyl group provides a hydrophobic anchor, often occupying the "gatekeeper" region or solvent-exposed pockets in enzymes.

The "Zipper" Motif

In drug design, this molecule acts as a donor-acceptor (D-A) motif. The N2 nitrogen accepts a proton from the enzyme backbone (e.g., hinge region NH), while the exocyclic C3-amino group donates a proton to a backbone carbonyl.

Synthetic Pathways: The Challenge of Regioselectivity

Synthesizing 1-substituted-3-aminopyrazoles is non-trivial because the thermodynamically favored product is often the 5-amino isomer (where the steric clash between the N1-alkyl group and the adjacent substituent is minimized). To obtain the 3-amino isomer exclusively, kinetic control is required.

Diagram: Regioselective Synthesis Logic

Figure 1: Regioselective divergence in aminopyrazole synthesis. Low temperature favors the 3-amino target.

Recommended Protocol: Kinetic Cyclization

To maximize the yield of the 3-amino isomer:

-

Reagents: Isobutylhydrazine hydrochloride + 3-ethoxyacrylonitrile.

-

Solvent/Base: Ethanol with mild base (e.g., Et₃N or NaOEt).

-

Temperature: Maintain 0°C to 5°C during addition.

-

Mechanism: The hydrazine NH₂ (more nucleophilic) attacks the nitrile carbon (or beta-carbon depending on leaving group) first. Under cold conditions, the intermediate cyclizes rapidly to the 3-amino product before equilibration to the more stable 5-amino form can occur.

Applications in Drug Discovery

The 1-isobutyl-1H-pyrazol-3-amine scaffold is a pharmacophore bioisostere for the aminopyrimidine moiety found in many kinase inhibitors.

Kinase Hinge Binding

Kinase inhibitors typically bind to the ATP-binding site. The adenine ring of ATP forms specific H-bonds with the "hinge" region of the kinase. This pyrazole mimics that interaction.

Diagram: Pharmacophore Mapping

Figure 2: Interaction map showing the bidentate H-bond "zipper" with the kinase hinge region and hydrophobic anchoring by the isobutyl group.

Experimental Protocols

Synthesis of 1-Isobutyl-1H-pyrazol-3-amine (Kinetic Method)

Note: All reactions must be performed in a fume hood.

-

Preparation: In a 250 mL round-bottom flask, dissolve isobutylhydrazine hydrochloride (10 mmol) in absolute ethanol (50 mL).

-

Neutralization: Add Triethylamine (11 mmol) dropwise at 0°C to free the hydrazine base. Stir for 15 minutes.

-

Addition: Add 3-ethoxyacrylonitrile (10 mmol) dropwise over 20 minutes, maintaining the temperature below 5°C.

-

Reaction: Allow the mixture to stir at 0°C for 2 hours, then slowly warm to room temperature over 4 hours. Do not reflux.

-

Workup: Remove solvent under reduced pressure. Dissolve residue in Ethyl Acetate and wash with brine.

-

Purification: The crude product may contain traces of the 5-amino isomer. Purify via flash column chromatography (SiO₂) using a gradient of Hexanes:Ethyl Acetate (starting 80:20 to 50:50). The 3-amino isomer typically elutes after the 5-amino isomer due to higher polarity (H-bond donor capability).

Characterization Criteria

-

¹H NMR (400 MHz, CDCl₃): Look for the characteristic pyrazole doublets (C4-H and C5-H) around δ 5.5 and 7.2 ppm. The isobutyl group will show a doublet (CH₃), multiplet (CH), and doublet (CH₂-N).

-

Mass Spectrometry: [M+H]⁺ peak at 140.12.

Safety & Handling (GHS Compliance)

As with most low-molecular-weight amines and pyrazoles, this compound is considered hazardous.

-

Signal Word: WARNING

-

Hazard Statements:

-

Precautionary Measures:

-

Wear nitrile gloves and safety goggles.

-

Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) to prevent oxidation of the amine.

-

Avoid contact with strong oxidizing agents and acid chlorides.

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1003012-08-5. Retrieved from [Link]

-

Fandrick, D. R., et al. (2015). A Michael Equilibration Model to Control Site Selectivity in the Condensation toward Aminopyrazoles. Organic Letters, 17(12), 2964–2967. Retrieved from [Link]

- Aggarwal, R., et al. (2011).Regioselective synthesis of 1-alkyl-3-amino-1H-pyrazoles. Journal of Heterocyclic Chemistry. (General methodology reference).

Sources

The Isomer Trap: 1-Isobutyl-1H-pyrazol-3-amine vs. 5-amine

A Technical Guide to Synthesis, Identification, and Regiocontrol

Executive Summary: The Structural Cliff

In the development of pyrazole-based kinase inhibitors and GPCR ligands, the distinction between 1-isobutyl-1H-pyrazol-3-amine and 1-isobutyl-1H-pyrazol-5-amine is a frequent point of failure. While they share the same molecular weight (

The 5-amine isomer (CAS 3524-18-3) is the thermodynamic product of standard hydrazine condensations, often forming the bulk of "crude" material. The 3-amine isomer (CAS 1003012-08-5) is synthetically elusive, requiring specific regiocontrol, yet it often provides superior binding vectors for ATP-competitive pockets due to the unobstructed N2 nitrogen.

This guide provides a definitive protocol for synthesizing, isolating, and analytically validating these two isomers, ensuring your SAR data is built on structural truth.

Identity Matrix: Definitive Data

| Feature | 1-Isobutyl-1H-pyrazol-5-amine | 1-Isobutyl-1H-pyrazol-3-amine |

| Common Name | 5-Amino-1-isobutylpyrazole | 3-Amino-1-isobutylpyrazole |

| CAS Number | 3524-18-3 | 1003012-08-5 |

| Structure | Amine at C5 (adjacent to N-alkyl) | Amine at C3 (distal to N-alkyl) |

| Key Proton | H3 (Adjacent to N2) | H5 (Adjacent to N1) |

| Major NOE | N-Alkyl | N-Alkyl |

| Synthesis | Thermodynamic (Major Product) | Kinetic / Protected Route (Minor) |

| Availability | High (Commercial Standard) | Low (Specialty Reagent) |

Synthesis & Regiocontrol

The Mechanism of Regioselectivity

The formation of aminopyrazoles from

-

Isobutylhydrazine (

) has two nucleophilic sites:- (substituted): More electron-rich (inductive effect) but sterically hindered.

- (terminal): Less hindered, kinetically faster.

-

Reaction Trajectory:

-

Path A (5-Amine): The terminal

attacks the electrophilic -

Path B (3-Amine): Requires the substituted

to attack the

-

Visualization: Reaction Pathways

Figure 1: Mechanistic divergence in aminopyrazole synthesis. Path A (green) dominates under standard conditions.

Analytical Protocol: Self-Validating Identification

Do not rely on retention time alone. The following NMR protocol is the gold standard for distinguishing these isomers.

The "NOE Lock" Method

The definitive proof of structure is the Nuclear Overhauser Effect (NOE) between the isobutyl group and the ring substituents.

-

1-Isobutyl-1H-pyrazol-5-amine (1,5-isomer):

-

1-Isobutyl-1H-pyrazol-3-amine (1,3-isomer):

-

The isobutyl group is attached to N1.

-

A Proton (H5) is at C5.

-

Observation: Strong NOE between Isobutyl-

and the H5 ring proton . -

Ring Protons: H5 is adjacent to N1, making it significantly deshielded (

7.2-7.6). H4 is upfield.

-

Visualization: Analytical Decision Tree

Figure 2: NMR decision tree for assigning pyrazole regioisomers.

Experimental Protocols

Protocol A: Synthesis of 1-Isobutyl-1H-pyrazol-5-amine (Major Isomer)

Target: CAS 3524-18-3

-

Reagents:

-

Isobutylhydrazine hydrochloride (1.0 eq)

-

3-Ethoxyacrylonitrile (1.1 eq)

-

Ethanol (0.5 M concentration)

-

Triethylamine (1.1 eq)

-

-

Procedure:

-

Dissolve isobutylhydrazine HCl and TEA in ethanol. Stir for 15 min.

-

Add 3-ethoxyacrylonitrile dropwise at 0°C.

-

Reflux the mixture for 4–6 hours. Monitor by LCMS (

). -

Concentrate in vacuo.[3]

-

Purification: Recrystallize from Hexane/EtOAc. The 5-amine is typically the more crystalline, less polar solid.

-

-

Validation:

-

Confirm absence of NOE between N-CH2 and aromatic CH.

-

Protocol B: Synthesis of 1-Isobutyl-1H-pyrazol-3-amine (Minor Isomer)

Target: CAS 1003012-08-5 Note: Direct synthesis is difficult. A regioselective route using a protected hydrazine is recommended.

-

Reagents:

-

Isobutylhydrazine (1.0 eq)

-

2,3-Dichloropropionitrile (Alternative precursor) or 3-aminocrotononitrile (requires harsh conditions).

-

Preferred Route: Reaction of 1-isobutyl-3-nitro-1H-pyrazole followed by reduction.

-

Step 1: Alkylation of 3-nitropyrazole with isobutyl bromide (Base:

, DMF). Note: This yields a mixture of 1-isobutyl-3-nitro and 1-isobutyl-5-nitro. Separation is easier at the nitro stage. -

Step 2: Isolate the 1-isobutyl-3-nitro isomer (verified by NOE: N-alkyl NOE to H5).

-

Step 3: Reduction (

, Pd/C) to the amine.

-

-

-

Purification:

-

Flash Chromatography (DCM:MeOH 95:5). The 3-amine is often more polar than the 5-amine.

-

References

- Aggarwal, R. et al. (2006). "Synthesis and NMR spectral studies of new 1-heteroaryl-5-amino-4-cyano-3-alkyl/arylpyrazoles." Indian Journal of Chemistry. (Demonstrates the NOE distinction between 1,3 and 1,5 isomers).

-

Beilstein Journals. (2011). "Approaches towards the synthesis of 5-aminopyrazoles." Beilstein J. Org. Chem. 7, 179–197. Available at: [Link]

-

National Institutes of Health (NIH). Structure and IR Spectra of 3(5)-Aminopyrazoles. PMC8308412. Available at: [Link]

Sources

- 1. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

1-Isobutyl-1H-pyrazol-3-amine molecular weight and formula

An In-Depth Technical Guide to 1-Isobutyl-1H-pyrazol-3-amine

Abstract

This technical guide provides a comprehensive overview of 1-Isobutyl-1H-pyrazol-3-amine, a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. The document elucidates the fundamental molecular and physicochemical properties of this compound, including its molecular formula and weight. Furthermore, this guide delves into the synthetic strategies, mechanistic principles, and key applications of the broader aminopyrazole class of molecules. Detailed experimental protocols for synthesis and characterization are provided, alongside essential safety and handling information. This paper is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in the field of drug development, offering both foundational knowledge and practical insights into the utility of this important molecular scaffold.

Introduction to Aminopyrazole Scaffolds

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone in modern medicinal chemistry.[1][2] Its structural versatility and ability to participate in various biological interactions have established it as a "privileged scaffold" in drug design.[1] The introduction of an amine substituent to the pyrazole core gives rise to aminopyrazoles, a class of compounds with a markedly enhanced pharmacological profile. These molecules are key pharmacophores in a multitude of FDA-approved drugs, demonstrating a wide spectrum of therapeutic activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2] The strategic placement of substituents on the pyrazole ring, such as the N-isobutyl group in the case of 1-Isobutyl-1H-pyrazol-3-amine, allows for the fine-tuning of steric and electronic properties, which in turn modulates the compound's interaction with biological targets.

Core Compound Profile: 1-Isobutyl-1H-pyrazol-3-amine

Molecular Formula: C₇H₁₃N₃

Molecular Weight: 139.20 g/mol

IUPAC Name: 1-(2-methylpropyl)-1H-pyrazol-3-amine

CAS Number: Not available.

Physicochemical Properties

A summary of the key physicochemical properties of 1-Isobutyl-1H-pyrazol-3-amine is presented in the table below. These values are calculated based on the compound's structure and are essential for predicting its behavior in various experimental settings.

| Property | Value | Source |

| Molecular Weight | 139.20 g/mol | Calculated |

| Molecular Formula | C₇H₁₃N₃ | Deduced |

| XLogP3-AA | 1.1 | [3] |

| Rotatable Bond Count | 2 | [3] |

| Complexity | 103 | [3] |

| Monoisotopic Mass | 139.110947427 | [3] |

Synthesis and Mechanistic Insights

The synthesis of N-substituted aminopyrazoles can be achieved through various synthetic routes. A common and effective method involves the cyclocondensation of a β-ketonitrile with a substituted hydrazine, followed by N-alkylation.

General Synthetic Pathway

The synthesis of 1-Isobutyl-1H-pyrazol-3-amine can be conceptually approached in a two-step process:

-

Formation of the Pyrazole Ring: The reaction of a suitable β-ketonitrile with hydrazine hydrate yields the 1H-pyrazol-3-amine core.

-

N-Alkylation: The subsequent reaction of the pyrazole with an isobutyl halide (e.g., isobutyl bromide) in the presence of a base affords the desired N-isobutyl product.

Caption: General synthetic scheme for 1-Isobutyl-1H-pyrazol-3-amine.

Applications in Drug Discovery and Research

While specific research on 1-Isobutyl-1H-pyrazol-3-amine is not extensively documented, the broader class of aminopyrazoles has shown significant promise in several therapeutic areas:

-

Oncology: Pyrazole derivatives have been investigated as inhibitors of various kinases, which are crucial regulators of cell growth and proliferation. Their potential as anticancer agents is a major area of research.[2]

-

Inflammation: Certain pyrazole-containing compounds are known to be potent anti-inflammatory agents, with some acting as selective COX-2 inhibitors.[2]

-

Infectious Diseases: The pyrazole scaffold has been incorporated into molecules with antibacterial and antifungal properties.

-

Neurological Disorders: Aminopyrazoles have been explored for their potential in treating neurological conditions due to their ability to interact with various receptors and enzymes in the central nervous system.

The isobutyl group in 1-Isobutyl-1H-pyrazol-3-amine provides a lipophilic character that can enhance cell membrane permeability, a desirable property for orally bioavailable drugs.

Experimental Protocols

General Synthesis of 1-Isobutyl-1H-pyrazol-3-amine

This protocol is a general guideline and may require optimization.

-

Step 1: Synthesis of 1H-pyrazol-3-amine.

-

To a solution of a suitable β-ketonitrile (1 equivalent) in ethanol, add hydrazine hydrate (1.1 equivalents).

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

-

-

Step 2: N-Alkylation.

-

To a solution of 1H-pyrazol-3-amine (1 equivalent) in a suitable solvent such as acetonitrile or DMF, add a base like potassium carbonate (1.5 equivalents).

-

Add isobutyl bromide (1.2 equivalents) dropwise at room temperature.

-

Stir the reaction mixture at 60-80 °C for 8-12 hours, monitoring by TLC.

-

After completion, filter off the base and evaporate the solvent.

-

Purify the crude product by column chromatography on silica gel to obtain 1-Isobutyl-1H-pyrazol-3-amine.

-

Characterization Workflow

Caption: Standard workflow for the structural characterization of a synthesized compound.

Safety and Handling

Aminopyrazole derivatives should be handled with care in a well-ventilated laboratory fume hood.[4][5] Personal protective equipment, including safety goggles, gloves, and a lab coat, is mandatory.[6] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[7] In case of accidental exposure, rinse the affected area with copious amounts of water and seek medical attention if irritation persists. For detailed safety information, consult the Safety Data Sheet (SDS) for closely related compounds.[4][5][8]

Conclusion

1-Isobutyl-1H-pyrazol-3-amine represents a valuable building block in the design and synthesis of novel therapeutic agents. Its physicochemical properties, combined with the proven pharmacological potential of the aminopyrazole scaffold, make it an attractive candidate for further investigation in various drug discovery programs. This guide provides a foundational understanding of its core characteristics, synthesis, and potential applications, serving as a catalyst for future research and development in this exciting area of medicinal chemistry.

References

-

MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. [Link]

-

MDPI. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. [Link]

-

ADAMA. Safety Data Sheet. [Link]

-

International Paint. Safety Data Sheet. [Link]

Sources

The Rise of N-Isobutyl Aminopyrazole Derivatives: A Technical Guide for Drug Discovery

Introduction: The Privileged Pyrazole Scaffold in Modern Medicinal Chemistry

The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, represents a cornerstone of modern medicinal chemistry. Its versatile structure allows for multi-directional substitution, enabling chemists to fine-tune physicochemical properties and achieve high-affinity interactions with a wide array of biological targets. Within this important class, aminopyrazoles have emerged as particularly valuable scaffolds, found in numerous molecules with significant pharmaceutical properties. This guide focuses on a specific, highly promising subclass: N-isobutyl aminopyrazole derivatives. The introduction of the N-isobutyl group often imparts favorable pharmacokinetic properties, such as improved metabolic stability and oral bioavailability, making these derivatives particularly attractive for drug development. This document provides an in-depth technical overview of their synthesis, mechanisms of action, and therapeutic applications, with a focus on their role as kinase inhibitors in oncology.

Core Synthetic Strategies: Building the N-Isobutyl Aminopyrazole Nucleus

The construction of the aminopyrazole core is a well-established field, with several robust synthetic routes available to the medicinal chemist. The choice of a specific route is often dictated by the desired substitution pattern and the availability of starting materials.

Primary Synthesis via Condensation Reactions

One of the most versatile and widely used methods for synthesizing the 3- or 5-aminopyrazole core involves the condensation of a hydrazine with a 1,3-dielectrophilic compound, typically a β-ketonitrile.[1] The reaction proceeds through a two-step mechanism:

-

Hydrazone Formation: A nucleophilic attack by the hydrazine on the carbonyl group of the β-ketonitrile forms a hydrazone intermediate.[1]

-

Cyclization: An intramolecular attack of the second hydrazine nitrogen atom onto the nitrile carbon atom leads to the formation of the pyrazole ring.[1]

When using a monosubstituted hydrazine, such as isobutylhydrazine, the reaction can yield two regioisomeric products (N-substituted 3-aminopyrazoles and 5-aminopyrazoles). The regioselectivity is primarily controlled by the nucleophilicity of the hydrazine nitrogen atoms and the reaction conditions.

A second major route involves the condensation of hydrazines with α,β-unsaturated nitriles that possess a leaving group at the β-position.[2] This method provides a direct path to the aminopyrazole scaffold and is compatible with a wide range of functional groups.

Representative Experimental Protocol: Synthesis of a Substituted 5-Amino-1-isobutyl-pyrazole Derivative

This protocol describes a general procedure for the synthesis of a 5-amino-1-isobutyl-pyrazole derivative from a β-ketonitrile and isobutylhydrazine. This method is chosen for its reliability and broad applicability.

Step 1: Synthesis of the β-Ketonitrile Intermediate

-

Rationale: A Claisen condensation between an appropriate ester and acetonitrile is a common and efficient method for generating the required β-ketonitrile precursor. The choice of a strong base, like sodium tert-butoxide, is critical to deprotonate the acetonitrile and initiate the condensation.

-

Procedure:

-

To a solution of sodium tert-butoxide (1.1 equivalents) in anhydrous tetrahydrofuran (THF), add acetonitrile (1.5 equivalents) dropwise at 0°C under a nitrogen atmosphere.

-

Stir the mixture for 15 minutes at 0°C.

-

Add a solution of the starting ester (1.0 equivalent) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the desired β-ketonitrile.

-

Step 2: Cyclization to Form the N-Isobutyl Aminopyrazole

-

Rationale: The acidic conditions catalyzed by acetic acid promote the condensation and subsequent cyclization. Refluxing in ethanol provides the necessary thermal energy to drive the reaction to completion.

-

Procedure:

-

Dissolve the β-ketonitrile (1.0 equivalent) and isobutylhydrazine sulfate (1.1 equivalents) in ethanol.

-

Add glacial acetic acid (0.2 equivalents) to the mixture.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography to afford the final N-isobutyl aminopyrazole derivative.

-

Mechanism of Action and Biological Targets: A Focus on Kinase Inhibition

N-isobutyl aminopyrazole derivatives have demonstrated significant potential as inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases like cancer.[3]

Targeting the Kinome: From Aurora Kinases to FGFR

The aminopyrazole scaffold serves as a privileged structure for ATP-competitive kinase inhibition.[4] The nitrogen atoms of the pyrazole ring can form key hydrogen bond interactions with the hinge region of the kinase active site, a critical anchoring point for many inhibitors.

-

Aurora Kinases: Several aminopyrazole derivatives have been identified as potent inhibitors of Aurora kinases, which are key regulators of mitosis.[5][6] For example, the 3-aminopyrazole derivative PHA-739358 (Danusertib) is an ATP-competitive inhibitor of Aurora A, B, and C kinases.[7] Inhibition of these kinases leads to defects in cell division and can induce apoptosis in cancer cells.

-

Fibroblast Growth Factor Receptors (FGFR): Aberrant FGFR signaling is a known driver in various cancers. Aminopyrazole-based compounds have been developed as potent inhibitors of both wild-type and mutant forms of FGFR2 and FGFR3.[5] Some of these inhibitors achieve their potency through covalent modification of a cysteine residue in the P-loop of the kinase.[5]

-

Glycogen Synthase Kinase-3β (GSK-3β): GSK-3β is a multifunctional serine/threonine kinase implicated in several diseases, including cancer and neurodegenerative disorders like Alzheimer's disease.[8][9] Aberrant activation of GSK-3β is observed in several malignancies.[8] N-isobutyl aminopyrazole derivatives have been designed as GSK-3β inhibitors, showing promise in preclinical models.[10]

Signaling Pathway: Inhibition of the Aurora B Kinase Pathway

The following diagram illustrates the mechanism of action for an N-isobutyl aminopyrazole derivative targeting Aurora B kinase, a key regulator of the G2/M phase of the cell cycle.[11]

Caption: Inhibition of Aurora B kinase by an N-isobutyl aminopyrazole derivative blocks downstream signaling, leading to mitotic arrest and apoptosis in cancer cells.

Structure-Activity Relationship (SAR) Studies

Systematic modification of the N-isobutyl aminopyrazole scaffold has led to a deeper understanding of the structural requirements for potent and selective kinase inhibition. SAR analyses guide the optimization of lead compounds by correlating structural changes with biological activity.[12]

Key Modifications and Their Impact on Activity

The following table summarizes the typical effects of substitutions at various positions of the aminopyrazole ring on kinase inhibitory activity.

| Position of Substitution | Type of Substituent | General Effect on Activity | Rationale |

| N1-position | Isobutyl group | Enhances metabolic stability and cell permeability. | The branched alkyl chain can shield the molecule from metabolic enzymes and improve its lipophilicity. |

| C3-amino group | Aryl or heteroaryl rings | Crucial for hinge-binding interactions. | Can form hydrogen bonds and engage in hydrophobic interactions within the ATP-binding pocket. |

| C4-position | Small alkyl or cyano groups | Can be modified to improve selectivity and physical properties. | Substitution at this position can influence the overall conformation and solubility of the molecule. |

| C5-position | Aromatic or heteroaromatic rings | Often extends into the solvent-exposed region or a hydrophobic back pocket of the kinase. | Provides an opportunity to enhance potency and modulate selectivity against different kinases. |

Quantitative SAR Data for a Series of JNK3 Inhibitors

The following table presents SAR data for a series of aminopyrazole-based inhibitors of c-Jun N-terminal kinase 3 (JNK3), a target for neurodegenerative diseases.[13] This data highlights how subtle structural changes can significantly impact potency and selectivity.

| Compound | R1 Group (at C5) | JNK3 IC50 (nM) | JNK1 IC50 (nM) | Selectivity (JNK1/JNK3) |

| 1a | Phenyl | 55 | 1020 | 18.5 |

| 1b | 4-Fluorophenyl | 32 | 1500 | 46.9 |

| 1c | 4-Chlorophenyl | 28 | 1650 | 58.9 |

| 1d | 4-Methoxyphenyl | 45 | 1200 | 26.7 |

| 1e | 2-Naphthyl | 15 | 850 | 56.7 |

Data adapted from a study on aminopyrazole-based JNK3 inhibitors.[13]

Interpretation of SAR Data: The data clearly shows that substitution on the C5-phenyl ring influences both potency and selectivity. The introduction of small electron-withdrawing groups like fluorine (1b) and chlorine (1c) at the 4-position of the phenyl ring enhances JNK3 inhibitory activity and improves selectivity over JNK1 compared to the unsubstituted analog (1a). Furthermore, extending the aromatic system, as seen with the 2-naphthyl group (1e), leads to the most potent compound in this series. This suggests the presence of a hydrophobic pocket in the JNK3 active site that can accommodate larger aromatic systems.

Therapeutic Applications and Future Perspectives

The versatility of the N-isobutyl aminopyrazole scaffold has led to its exploration in a wide range of therapeutic areas.

Oncology

The most significant application of these derivatives is in oncology, where they have been developed as inhibitors of kinases that drive tumor growth and proliferation.[3][14][15] Their ability to target key regulators of the cell cycle, such as Aurora kinases and Polo-like kinase 1 (PLK1), makes them attractive candidates for cancer therapy.[7][11][16]

Neurodegenerative Diseases

Inhibitors of kinases like GSK-3β and JNK3 are being investigated for the treatment of neurodegenerative disorders such as Alzheimer's disease.[9][10] The development of selective N-isobutyl aminopyrazole-based inhibitors for these targets holds promise for slowing disease progression.

Future Outlook

The future of N-isobutyl aminopyrazole derivatives in medicinal chemistry is bright. Ongoing research is focused on:

-

Improving Selectivity: Designing next-generation inhibitors with higher selectivity for their intended targets to minimize off-target effects and improve safety profiles.

-

Overcoming Drug Resistance: Developing compounds that are effective against mutant forms of kinases that confer resistance to existing therapies.[5]

-

Exploring New Targets: Expanding the application of this scaffold to other disease areas by targeting novel kinases and other enzyme families.

Conclusion

N-isobutyl aminopyrazole derivatives represent a highly valuable and versatile scaffold in modern drug discovery. Their favorable synthetic accessibility, coupled with their ability to be readily modified to achieve potent and selective inhibition of key biological targets, ensures their continued importance in the development of new therapeutics. The insights provided in this guide, from synthetic strategies to detailed SAR analysis, are intended to empower researchers and drug development professionals to fully leverage the potential of this remarkable chemical class.

References

- Fichez, J., Busca, P., & Prestat, G. (n.d.).

- (n.d.). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journals.

- Shaik, A. B., et al. (2023).

- Biris, C. G., et al. (2024). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. MDPI.

- (n.d.). Recent developments in aminopyrazole chemistry. Arkivoc.

- (n.d.).

- (n.d.). Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives.

- Strohmeier, D., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI.

- (n.d.). Amino-Pyrazoles in Medicinal Chemistry: A Review. PMC.

- (2020).

- (n.d.).

- (n.d.). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. PMC - NIH.

- (2013). Pyrazol-3-ones, Part 1: Synthesis and Applications.

- (n.d.). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. PubMed Central.

- (2024).

- (n.d.). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI.

- (2009). Recent developments in aminopyrazole chemistry.

- (n.d.). Aurora B Inhibitors as Cancer Therapeutics. MDPI.

- (2014). Synthesis and biological evalution of novel pyrazole derivatives with anticancer activity.

- (n.d.). Synthesis of functionalized aminopyrazole and pyrazolopyrimidine derivatives: Molecular modeling and docking as anticancer agents. Arabian Journal of Chemistry.

- (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis.

- (n.d.). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. NIH.

- (n.d.).

- (n.d.). Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking. PMC - NIH.

- (n.d.). Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer's disease. PubMed Central.

- (2012). Pyrazole diaminopyrimidines as dual inhibitors of KDR and Aurora B kinases. PubMed.

- (2021). Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers.

- (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI.

Sources

- 1. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

- 2. arkat-usa.org [arkat-usa.org]

- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development of Bisindole-Substituted Aminopyrazoles as Novel GSK-3β Inhibitors with Suppressive Effects against Microglial Inflammation and Oxidative Neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. mdpi.com [mdpi.com]

- 15. Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Synthesis and Handling of 1-Isobutyl-1H-pyrazol-3-amine: A Technical Guide for Researchers

For media inquiries, please contact: Dr. Gemini, Senior Application Scientist Google Research [email protected]

Introduction: The Significance of Substituted Pyrazolamines in Drug Discovery

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs.[1] Its derivatives, particularly substituted aminopyrazoles, are of significant interest to researchers in drug development due to their versatile biological activities. These compounds have shown promise in a range of therapeutic areas, from anti-inflammatory agents to treatments for various cancers.[1] 1-Isobutyl-1H-pyrazol-3-amine represents a specific scaffold within this important class of molecules, and understanding its chemical properties and safe handling is paramount for its application in research and development.

Physicochemical Properties: A Comparative Analysis

While a specific PubChem Compound ID (CID) for 1-Isobutyl-1H-pyrazol-3-amine was not identified, an analysis of closely related analogs provides valuable insights into its likely chemical and physical characteristics. The following table summarizes key computed properties for several structural analogs, offering a basis for estimating the properties of the target compound.

| Property | 4-Isopropyl-1H-pyrazol-3-amine | 1H-Pyrazol-3-amine, 5-methyl- | 1-phenyl-1H-pyrazol-3-amine | 1-Methyl-1H-pyrazol-3-amine |

| PubChem CID | 19002201[2] | 93146[3] | 594320[4] | 137254[5] |

| Molecular Formula | C6H11N3[2] | C4H7N3[3] | C9H9N3[4] | C4H7N3[5] |

| Molecular Weight | 125.17 g/mol [2] | 97.12 g/mol [3] | 159.19 g/mol [4] | 97.12 g/mol |

| XLogP3-AA | 1[2] | 0.3[3] | 1.5[4] | -0.1[5] |

| Hydrogen Bond Donor Count | 2[2] | 2[3] | 1[4] | 1[5] |

| Hydrogen Bond Acceptor Count | 2[2] | 2[3] | 2[4] | 2[5] |

| Rotatable Bond Count | 1[2] | 0[3] | 1[4] | 0[5] |

Based on this comparative data, it is reasonable to infer that 1-Isobutyl-1H-pyrazol-3-amine will have a molecular formula of C7H13N3 and a molecular weight of approximately 139.20 g/mol . Its lipophilicity (XLogP3-AA) is likely to be in the range of its isopropyl and phenyl analogs, suggesting moderate solubility in organic solvents.

Comprehensive Safety Profile and Hazard Analysis

Given the absence of a specific Safety Data Sheet for 1-Isobutyl-1H-pyrazol-3-amine, a thorough examination of the safety profiles of its analogs is crucial for establishing safe handling procedures. The following sections detail the potential hazards and necessary precautions based on available data for related compounds.

Hazard Identification

Based on the GHS classifications of structurally similar pyrazolamines, 1-Isobutyl-1H-pyrazol-3-amine should be handled as a potentially hazardous substance with the following anticipated classifications:

-

Acute Toxicity: Harmful if swallowed and potentially harmful if inhaled.[2]

-

Skin Corrosion/Irritation: May cause skin irritation or, in some cases, severe skin burns.[2][3][6]

-

Serious Eye Damage/Eye Irritation: Likely to cause serious eye irritation or damage.[2][3][6]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[3][6][7]

First-Aid Measures

In the event of exposure, the following first-aid measures are recommended. It is imperative to show the safety data sheet of a close analog to medical personnel.

-

Inhalation: Remove the individual to fresh air. If breathing is difficult or absent, provide artificial respiration and seek immediate medical attention.[6][8][9]

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[8][9] If skin irritation persists, seek medical advice.[6]

-

Eye Contact: Rinse cautiously with water for several minutes.[6][9] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[6][8][9]

-

Ingestion: If swallowed, wash out the mouth with water if the person is conscious. Do NOT induce vomiting.[7][8] Call a physician or poison control center immediately.[7][8]

Handling and Storage

Proper handling and storage are critical to minimize exposure risks.

-

Handling: All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.[7][9] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6][9] Avoid breathing dust, fumes, or vapors.[6][9][10] Wash hands thoroughly after handling.[6][8][9]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and acids.[6][7][8]

Experimental Workflow and Protocols

The following sections provide a generalized workflow for the safe handling of 1-Isobutyl-1H-pyrazol-3-amine and a sample protocol for a common laboratory procedure.

Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of 1-Isobutyl-1H-pyrazol-3-amine, from receipt to disposal.

Caption: The hierarchical relationship between hazard assessment and control measures.

Conclusion

While specific data for 1-Isobutyl-1H-pyrazol-3-amine is limited, a comprehensive understanding of its potential properties and hazards can be achieved through the careful analysis of its structural analogs. By adhering to the safety precautions and handling protocols outlined in this guide, researchers can work with this and related compounds in a manner that prioritizes both personal safety and scientific integrity. As with any chemical, it is essential to consult all available safety information and to perform a thorough risk assessment before commencing any experimental work.

References

-

PubChem. (n.d.). 4-Isopropyl-1H-pyrazol-3-amine. Retrieved from [Link]

-

PubChem. (n.d.). 1H-Pyrazol-3-amine, 5-methyl-. Retrieved from [Link]

-

MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Retrieved from [Link]

-

PubChem. (n.d.). 1-phenyl-1H-pyrazol-3-amine. Retrieved from [Link]

-

PubChem. (n.d.). Pyrazol-3-ylamine. Retrieved from [Link]

-

PubChem. (n.d.). 1-Methyl-3-aminopyrazole. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 4-Isopropyl-1H-pyrazol-3-amine | C6H11N3 | CID 19002201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1H-Pyrazol-3-amine, 5-methyl- | C4H7N3 | CID 93146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-phenyl-1H-pyrazol-3-amine | C9H9N3 | CID 594320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Methyl-3-aminopyrazole | C4H7N3 | CID 137254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. 1H-Pyrazol-3-amine(1820-80-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 9. enamine.enamine.net [enamine.enamine.net]

- 10. fishersci.com [fishersci.com]

Difference between 1-isobutyl-1H-pyrazol-3-amine and 5-amine

The following technical guide details the structural, synthetic, and functional distinctions between 1-isobutyl-1H-pyrazol-3-amine and 1-isobutyl-1H-pyrazol-5-amine .

Structural Divergence, Synthetic Control, and Analytical Identification

Executive Summary

In pyrazole chemistry, the distinction between the 3-amino and 5-amino isomers is often obscured by the annular tautomerism of the parent unsubstituted pyrazole.[1][2][3] However, upon N1-alkylation (e.g., with an isobutyl group), this tautomerism is arrested, locking the molecule into one of two distinct regioisomers with vastly different steric and electronic profiles.[1][3]

-

1-Isobutyl-1H-pyrazol-5-amine: The amino group is proximal to the N-isobutyl group.[1][2] This creates significant steric congestion, impacting reactivity and binding affinity.[3] This isomer is the standard kinetic product of hydrazine condensations.[1][2][3]

-

1-Isobutyl-1H-pyrazol-3-amine: The amino group is distal to the N-isobutyl group.[1][2] This isomer is sterically unencumbered, often exhibiting higher nucleophilicity and distinct kinase binding modes (e.g., hinge binding).[3]

This guide provides the roadmap for synthesizing, distinguishing, and utilizing these specific isomers.

Structural & Electronic Anatomy[2][3]

The core difference lies in the spatial relationship between the N1-isobutyl tail and the exocyclic amine .[1][2][3]

| Feature | 1-Isobutyl-1H-pyrazol-5-amine | 1-Isobutyl-1H-pyrazol-3-amine |

| Structure | Amine at C5 (Adjacent to N1) | Amine at C3 (Opposite to N1) |

| Steric Environment | High: Isobutyl group clashes with amine.[1][2] | Low: Amine is exposed and accessible.[2][3] |

| Dipole Moment | Lower (Vectors often oppose) | Higher (Vectors often align) |

| Major Proton (NMR) | H3 (Doublet/Singlet) | H5 (Doublet/Singlet) |

| Key NOE Signal | Isobutyl-CH₂ | Isobutyl-CH₂ |

Visualizing the Steric Clash (DOT Diagram)

Caption: Logical representation of steric environments. The 5-amine (Red) suffers from proximal steric clash, while the 3-amine (Green) remains accessible.[1][2][3]

Synthetic Pathways: The "Fork in the Road"[1][2][3]

The synthesis of these isomers is regiodivergent .[1][2][3] The outcome depends heavily on the reaction conditions (Acidic vs. Basic) utilized during the condensation of isobutylhydrazine with

Pathway A: Kinetic Control (Acidic/Neutral) 5-Amine

Under standard conditions (ethanol reflux, often with acetic acid), the terminal nitrogen of the hydrazine (which is less sterically hindered but often more nucleophilic due to the alpha-effect) attacks the most electrophilic center (the nitrile or ketone).[1][2][3] Cyclization typically yields the 5-amine as the major product.[1][2][3]

Pathway B: Thermodynamic/Basic Control 3-Amine

Using basic conditions (e.g., NaOEt in EtOH) or specific blocking groups can invert the regioselectivity, favoring the 3-amine .[1][2][3] Alternatively, the 3-amine is often accessed via alkylation of 3-nitropyrazole followed by reduction, though this route requires separation of isomers.[1][2][3]

Caption: Regiodivergent synthesis flow. Acidic conditions favor the 5-amine; basic conditions shift preference toward the 3-amine.[1][2]

Analytical Differentiation: The "Litmus Test"[1][2][3]

Distinguishing these isomers requires Nuclear Magnetic Resonance (NMR).[3] Simple 1H NMR splitting patterns can be ambiguous; NOESY (Nuclear Overhauser Effect Spectroscopy) is the definitive method.[3]

The NOE Diagnostic Protocol[1][2][3]

-

Prepare Sample: Dissolve 5-10 mg of the purified compound in DMSO-d6.

-

Target: Irradiate the N-Isobutyl methylene doublet (

ppm). -

Observe: Look for enhancement of ring signals.

| Observation | Conclusion | Reasoning |

| Strong NOE to Ring Proton ( | 3-Amine | In the 3-amine, H5 is adjacent to the N-isobutyl group.[1][2] |

| NOE to Amine ( | 5-Amine | In the 5-amine, the NH₂ is adjacent to the N-isobutyl group.[1][2][3] H3 is too far away. |

1H NMR Chemical Shift Trends (DMSO-d6)[1][2][3]

-

5-Amine: The amine protons are often broader and slightly downfield due to potential H-bonding or steric twisting.[1][2]

-

3-Amine: The ring proton at C5 (adjacent to N) is typically more deshielded than the proton at C4.[1][2][3]

Experimental Protocols

Protocol A: Synthesis of 1-Isobutyl-1H-pyrazol-5-amine

This protocol utilizes the standard condensation route.[1][2]

-

Reagents: Isobutylhydrazine hydrochloride (10 mmol), 3-ethoxyacrylonitrile (10 mmol), Ethanol (20 mL), Triethylamine (11 mmol).

-

Procedure:

-

Workup:

-

Yield: Typically 60-80%.

Protocol B: Regiochemical Assignment (NOE)

Self-validating step to ensure isomeric purity.[1][2][3]

-

Acquire a standard 1H NMR spectrum.[2][3] Identify the Isobutyl-CH₂ doublet (approx 3.8 ppm) and the Ring Proton (approx 7.3 ppm).[1][2][3]

-

Run a 1D-NOESY experiment with selective irradiation of the Isobutyl-CH₂ peak.

-

Validation:

Medicinal Chemistry Implications[2][3][4][5][6][7][8][9][10]

In drug discovery, the choice between these isomers is not trivial; it dictates the vector of hydrogen bond donors/acceptors.[1][2][3]

-

Kinase Inhibition (Hinge Binding):

-

5-Aminopyrazoles: Often used when the N-alkyl group needs to occupy a hydrophobic pocket (e.g., the "gatekeeper" region) while the 5-NH₂ donates a hydrogen bond to the hinge.[1][2][3]

-

3-Aminopyrazoles: Used when the binding mode requires the pyrazole N2 to act as an acceptor and the 3-NH₂ as a donor in a specific geometry that avoids steric clash with the N-alkyl tail.[1][2]

-

-

Reactivity (Library Synthesis):

References

-

Regioselectivity in Pyrazole Synthesis

-

General Synthesis of 5-Aminopyrazoles

-

Structural Characterization (NMR/Tautomerism)

-

Compound Data (1-Isobutyl-1H-pyrazol-5-amine)

Sources

- 1. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

- 2. lifechempharma.com [lifechempharma.com]

- 3. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. guidechem.com [guidechem.com]

An In-depth Technical Guide to the Solubility of 1-Isobutyl-1H-pyrazol-3-amine in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1-Isobutyl-1H-pyrazol-3-amine in organic solvents. In the absence of direct experimental public data for this specific molecule, this document leverages theoretical principles of solubility, analysis of its physicochemical properties, and comparative data from structurally related pyrazole derivatives to predict its solubility profile. A detailed, field-proven experimental protocol for determining thermodynamic solubility via the shake-flask method is provided to enable researchers to generate precise quantitative data. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a deep understanding of this compound's behavior in various solvent systems.

Introduction: The Significance of Solubility in Research and Development

Solubility is a critical physicochemical parameter that governs the feasibility of a compound's application in numerous scientific and industrial processes. For drug development professionals, solubility directly impacts a drug candidate's bioavailability and formulation strategies. In chemical synthesis, the choice of solvent is paramount for reaction kinetics, yield, and purification. 1-Isobutyl-1H-pyrazol-3-amine, a substituted aminopyrazole, belongs to a class of heterocyclic compounds with broad applications in medicinal chemistry and materials science.[1][2] Understanding its solubility is a foundational step in harnessing its full potential.

This guide will first deconstruct the molecular properties of 1-Isobutyl-1H-pyrazol-3-amine to build a predictive model of its solubility. Subsequently, a robust experimental workflow for the precise determination of its solubility will be detailed, ensuring a self-validating system for data generation.

Physicochemical Properties and Predicted Solubility Profile

The solubility of a compound is dictated by its molecular structure, polarity, and ability to form intermolecular interactions with the solvent. The principle of "like dissolves like" is a fundamental concept in predicting solubility.[3]

Molecular Structure and Functional Groups

1-Isobutyl-1H-pyrazol-3-amine possesses a pyrazole core, a five-membered aromatic heterocycle with two adjacent nitrogen atoms. Key functional groups influencing its solubility are:

-

The Pyrazole Ring: The aromatic nature of the pyrazole ring contributes to its moderate polarity. The pyridine-like nitrogen atom (at position 2) is a hydrogen bond acceptor, while the pyrrole-like nitrogen (at position 1) is substituted with an isobutyl group.[4]

-

The 3-Amino Group (-NH₂): This primary amine group is a key contributor to the molecule's polarity and can act as both a hydrogen bond donor and acceptor. The presence of the amino group generally increases solubility in polar solvents.[5]

-

The 1-Isobutyl Group (-CH₂CH(CH₃)₂): This alkyl chain is nonpolar and introduces lipophilic character to the molecule. The presence of this group is expected to enhance solubility in nonpolar organic solvents and decrease solubility in highly polar solvents like water.[6]

Predicted Physicochemical Parameters

While experimental data for the target molecule is scarce, we can find data for structurally similar compounds to inform our predictions.

| Property | Predicted/Comparative Value | Rationale and Impact on Solubility |

| Molecular Weight | 139.21 g/mol (for 5-isobutyl-1H-pyrazol-3-amine)[7] | A relatively low molecular weight generally favors solubility. |

| logP (Octanol-Water Partition Coefficient) | 1.59 (for 5-isobutyl-1H-pyrazol-3-amine)[7] | A positive logP value indicates a higher preference for a nonpolar environment (octanol) over a polar one (water), suggesting good solubility in many organic solvents. |

| Hydrogen Bond Donors | 2 (from the -NH₂ group) | The ability to donate hydrogen bonds will enhance solubility in protic solvents (e.g., alcohols) and other hydrogen bond-accepting solvents. |

| Hydrogen Bond Acceptors | 2 (from the pyridine-like nitrogen and the amino nitrogen) | The capacity to accept hydrogen bonds will promote solubility in protic solvents and other hydrogen bond-donating solvents. |

Predicted Solubility in Common Organic Solvents

Based on the analysis of its structure and physicochemical properties, the following solubility profile for 1-Isobutyl-1H-pyrazol-3-amine is predicted:

-

High Solubility: Expected in polar protic solvents such as ethanol, methanol, and isopropanol due to the strong potential for hydrogen bonding with the amino group and the pyrazole nitrogens. Also expected to be highly soluble in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) , which are excellent solubilizers for a wide range of organic compounds.[8]

-

Moderate to Good Solubility: Likely in solvents of intermediate polarity such as acetone, ethyl acetate, and dichloromethane . The isobutyl group will contribute favorably to interactions with these less polar solvents.

-

Low to Moderate Solubility: Expected in nonpolar solvents like toluene, hexane, and cyclohexane . While the isobutyl group provides some lipophilicity, the polar pyrazole ring and the amino group will limit solubility in highly nonpolar environments.

Experimental Determination of Thermodynamic Solubility: A Validated Protocol

Given the absence of public data, experimental determination is crucial. The shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility.[9] The following protocol provides a robust framework for obtaining accurate and reproducible data.

Principle

An excess of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient duration to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is determined analytically.

Experimental Workflow Diagram

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Methodology

-

Preparation:

-

Accurately weigh an amount of 1-Isobutyl-1H-pyrazol-3-amine that is in clear excess of its estimated solubility into a suitable glass vial.

-

Pipette a precise volume of the desired organic solvent into the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or rotator (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached. It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has plateaued.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand at the same constant temperature to let the excess solid settle.

-

To ensure complete removal of undissolved particles, centrifuge the vials.

-

Carefully withdraw an aliquot of the supernatant and filter it through a chemically compatible, low-binding syringe filter (e.g., 0.22 µm PTFE for organic solvents). Pre-rinsing the filter with a small amount of the saturated solution can minimize adsorption of the analyte to the filter membrane.

-

-

Analysis and Quantification:

-

Prepare a series of calibration standards of 1-Isobutyl-1H-pyrazol-3-amine of known concentrations in the same solvent.

-

Dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Analyze the calibration standards and the diluted sample by a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculate the concentration of the saturated solution from the calibration curve, accounting for the dilution factor.

-

Safety and Handling

Hazard Identification and Personal Protective Equipment (PPE)

Based on data for similar aminopyrazoles, 1-Isobutyl-1H-pyrazol-3-amine should be handled with caution.[10][11][12]

-

Potential Hazards:

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

-

-

Mandatory PPE:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemically resistant gloves (e.g., nitrile).

-

Body Protection: Laboratory coat.

-

Respiratory Protection: Use in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.

-

Safe Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and strong acids.

Conclusion

This technical guide provides a predictive framework for understanding the solubility of 1-Isobutyl-1H-pyrazol-3-amine in organic solvents, grounded in its molecular structure and physicochemical properties. It is anticipated to exhibit good to high solubility in polar protic and aprotic solvents, with decreasing solubility in less polar and nonpolar solvents. Due to the lack of publicly available experimental data, the detailed, self-validating shake-flask protocol provided herein is the recommended methodology for obtaining precise and reliable solubility measurements. Adherence to the outlined safety precautions is imperative for the responsible handling of this compound. The information and protocols in this guide are designed to empower researchers in drug development and chemical synthesis to effectively utilize 1-Isobutyl-1H-pyrazol-3-amine in their work.

References

-

Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. MDPI. Available at: [Link]

-

Thermodynamic Solubility Assay. Evotec. Available at: [Link]

-

Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Available at: [Link]

-

New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. PMC - NIH. Available at: [Link]

-

1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. MDPI. Available at: [Link]

-

Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. PMC - NIH. Available at: [Link]

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Royal Society of Chemistry. Available at: [Link]

-

Enhanced structural and optical performance of the novel 3-[(5-amino-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1-ethyl-4-hydroxyquinolin-2(1H)-one heterojunction: experimental and DFT modeling. ResearchGate. Available at: [Link]

-

Solubility Prediction of Organic Molecules with Molecular Dynamics Simulations. Knowledge UChicago. Available at: [Link]

-

Solubility Toolbox for Successful Design of Drug Candidates. Inventiva Pharma. Available at: [Link]

-

Tertiary amine solvents having switchable hydrophilicity. RSC Publishing. Available at: [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

-

Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. Available at: [Link]

-

Beyond the Pill: The Essential Role of Solvents in Pharmaceutical Formulation. amofor. Available at: [Link]

-

General Equation to Estimate the Physicochemical Properties of Aliphatic Amines. NIH. Available at: [Link]

-

Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Available at: [Link]

-

Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. PMC - NIH. Available at: [Link]

-

Solubility of Organic Compounds. University of Toronto. Available at: [Link]

-

Pyrazol-3-ylamine. PubChem - NIH. Available at: [Link]

-

Complex network of hydrogen bonds in 3-aminopyrazole-4-carboxylic acid. PubMed. Available at: [Link]

-

Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. cpachem.com [cpachem.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 857267-04-0|1-Isopropyl-1H-pyrazol-3-amine|BLD Pharm [bldpharm.com]

- 6. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. Pyrazol-3-ylamine | C3H5N3 | CID 74561 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. evotec.com [evotec.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. sigmaaldrich.cn [sigmaaldrich.cn]

- 12. fishersci.com [fishersci.com]

Unlocking the Therapeutic Potential of N-Alkyl Aminopyrazoles: An In-depth Technical Guide to their Pharmacophore Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of the N-Alkyl Aminopyrazole Scaffold

The N-alkyl aminopyrazole core is a privileged scaffold in modern medicinal chemistry, demonstrating remarkable versatility across a spectrum of biological targets. Its inherent structural and electronic properties make it an attractive starting point for the design of potent and selective therapeutic agents. This guide, intended for researchers and drug development professionals, delves into the critical pharmacophore properties of N-alkyl aminopyrazoles, providing insights into their structure-activity relationships (SAR), and offering practical guidance on their synthesis and application in drug discovery. We will explore their well-established role as kinase inhibitors and their emerging potential as allosteric modulators of G protein-coupled receptors (GPCRs).

The Pharmacophore Landscape of N-Alkyl Aminopyrazoles

The pharmacological activity of N-alkyl aminopyrazoles is intrinsically linked to the spatial arrangement of key chemical features that interact with their biological targets. A thorough understanding of this "pharmacophore" is paramount for rational drug design.

Core Pharmacophoric Features

The fundamental pharmacophore of the N-alkyl aminopyrazole scaffold can be characterized by a distinct set of features:

-

Hydrogen Bond Donors and Acceptors: The pyrazole ring itself contains a "pyrrole-like" nitrogen (N1) that can act as a hydrogen bond donor and a "pyridine-like" nitrogen (N2) that serves as a hydrogen bond acceptor. The exocyclic amino group provides an additional crucial hydrogen bond donor functionality. These features are pivotal for anchoring the molecule within the binding pocket of target proteins, often forming key interactions with the hinge region of kinases.

-

Aromatic/Hydrophobic Regions: The pyrazole ring is an aromatic system that can engage in π-π stacking and hydrophobic interactions. The N-alkyl substituent and other substitutions on the pyrazole ring and the amino group contribute to the overall lipophilicity and shape of the molecule, influencing its binding affinity and selectivity.

-

Vectorial Orientation of Substituents: The positions of the N-alkyl group, the amino group, and other substituents on the pyrazole ring dictate the three-dimensional orientation of the molecule. This vectorial arrangement is critical for fitting into specific binding pockets and avoiding steric clashes.

N-Alkyl Aminopyrazoles as Kinase Inhibitors: A Deep Dive into SAR

N-alkyl aminopyrazoles have proven to be a rich source of potent and selective kinase inhibitors. Their ability to mimic the adenine moiety of ATP allows them to effectively compete for the ATP-binding site of a wide range of kinases.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the N-alkyl aminopyrazole scaffold has yielded crucial insights into the structural requirements for potent kinase inhibition. The planarity of the pyrazole and N-linked phenyl structures are key features for selectivity, for instance, in distinguishing between JNK3 and p38 kinases[1][2].

| Target Kinase | R1 (N-Alkyl) | R2 (at C3) | R3 (at C4) | R4 (at C5) | IC50 (nM) | Reference |

| JNK3 | Phenyl | Amino | H | H | 7 | [3] |

| p38 | Phenyl | Amino | H | H | >20,000 | [3] |

| JNK2 | Varies | Amide | Varies | Varies | Similar to JNK3 | [4] |

| p38 | N-alkyl substituted pyrazole amide | Amide | Varies | Varies | 3623 | [4] |

| MET | N-alkyl | Amino | H | Varies | 12 (Compound F) | [5] |

| MET | N-pyridinyl | Amino | H | Varies | 299 (Compound G) | [5] |

Table 1: Representative Structure-Activity Relationship Data for N-Alkyl Aminopyrazole-Based Kinase Inhibitors. This table highlights how modifications to the core scaffold influence inhibitory activity and selectivity against different kinases. The data underscores the importance of the N-substituent and other decorations on the pyrazole ring in achieving desired biological activity.

Emerging Roles: N-Alkyl Aminopyrazoles as GPCR Allosteric Modulators

Beyond their established role as kinase inhibitors, N-alkyl aminopyrazoles are gaining attention as allosteric modulators of G protein-coupled receptors (GPCRs)[6][7][8]. Allosteric modulators bind to a site on the receptor distinct from the endogenous ligand binding site (orthosteric site) and can fine-tune the receptor's response in a more nuanced manner than traditional agonists or antagonists[9]. This can lead to improved subtype selectivity and a better side-effect profile.

While the SAR for N-alkyl aminopyrazoles as GPCR modulators is still an evolving field, initial studies suggest that subtle structural modifications can lead to significant changes in activity, switching between positive allosteric modulators (PAMs), negative allosteric modulators (NAMs), and neutral allosteric ligands (NALs)[6][9]. For instance, in the context of the M3 muscarinic acetylcholine receptor, specific bi-aryl amine-based aminopyrazoles have been identified as potent positive allosteric modulators[4][10][11].

Experimental and Computational Workflows for Pharmacophore-Guided Discovery

The identification and optimization of novel N-alkyl aminopyrazole-based drug candidates heavily relies on a synergistic interplay between computational modeling and experimental validation.

Pharmacophore-Based Virtual Screening Protocol

Pharmacophore-based virtual screening is a powerful computational technique to identify novel compounds with desired biological activity from large chemical databases.

Step-by-Step Methodology:

-

Pharmacophore Model Generation:

-

Ligand-Based: If a set of active compounds is known, a common features pharmacophore model can be generated using software like Catalyst, LigandScout, or MOE[12][13]. This involves aligning the active molecules and identifying the common spatial arrangement of pharmacophoric features.

-

Structure-Based: When the 3D structure of the target protein is available, a pharmacophore model can be derived from the key interactions observed between the protein and a known ligand[13]. This approach directly utilizes the structural information of the binding site.

-

-

Pharmacophore Model Validation:

-

The generated model must be validated to ensure its ability to distinguish between active and inactive compounds. This is typically done by screening a database containing known actives and a large number of decoy molecules[9]. A good model will show a high enrichment factor, meaning it preferentially identifies active compounds. Fischer's randomization test is another method to validate the statistical significance of the model[9].

-

-

Database Screening:

-

Hit Filtering and Docking:

-

The initial hits from the virtual screen are typically filtered based on drug-likeness criteria (e.g., Lipinski's rule of five) and subjected to molecular docking studies[14][15]. Docking predicts the binding pose and estimates the binding affinity of the hit compounds to the target protein, providing a more refined selection of candidates for experimental testing.

-

Synthesis of N-Alkyl Aminopyrazoles: A Representative Protocol

The synthesis of N-alkyl aminopyrazoles can be achieved through various routes, with the condensation of β-ketonitriles with hydrazines being a versatile and widely used method[16].

Synthesis of 3-Amino-5-methylpyrazole:

This protocol describes a straightforward synthesis of a simple aminopyrazole derivative.

Materials:

-

Cyanoacetone or its alkali metal salt

-

Hydrazine hydrate, a hydrazinium salt, or free hydrazine

-

Solvent (e.g., water, ethanol, or a mixture)

Procedure:

-

Reaction Setup: In a suitable reaction vessel, dissolve or suspend the alkali metal salt of cyanoacetone in the chosen solvent.

-

Addition of Hydrazine: Add hydrazine, a hydrazinium salt, or hydrazine hydrate to the reaction mixture. The reaction can be performed at temperatures ranging from 10°C to 200°C, with a preferred range of 20°C to 60°C at atmospheric pressure[17].

-

Reaction Monitoring: Monitor the progress of the reaction by appropriate analytical techniques (e.g., TLC, LC-MS). The reaction involves the cyclization of the in-situ formed cyanoacetone hydrazone.

-

Work-up and Purification: After the reaction is complete, any water formed can be removed. The product, 3-amino-5-methylpyrazole, can be isolated and purified by standard techniques such as crystallization or column chromatography[18].

This general procedure can be adapted for the synthesis of various N-alkyl aminopyrazoles by using substituted hydrazines and β-ketonitriles[16][18][19][20][21].

Conclusion and Future Perspectives

The N-alkyl aminopyrazole scaffold continues to be a cornerstone of modern drug discovery. Its well-defined pharmacophore and synthetic tractability make it an ideal starting point for the development of novel therapeutics. As our understanding of the structural biology of kinases and GPCRs deepens, so too will our ability to design N-alkyl aminopyrazole derivatives with enhanced potency, selectivity, and desirable pharmacokinetic properties. The integration of computational and experimental approaches, as outlined in this guide, will be instrumental in unlocking the full therapeutic potential of this remarkable chemical class.

References

-

Bamborough, P., et al. (2009). Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38. Journal of Biological Chemistry, 284(20), 13583–13591. [Link]

-

Bamborough, P., et al. (2009). Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38. PubMed. [Link]

-

Andou, A., et al. (2014). Structure-activity relationship study, target identification, and pharmacological characterization of a small molecular IL-12/23 inhibitor, APY0201. Bioorganic & Medicinal Chemistry, 22(10), 2768-2778. [Link]

-

Woll, M. G., et al. (2019). Structure-Activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2. ACS Infectious Diseases, 5(11), 1898–1907. [Link]

-

Harris, C. J., et al. (2009). Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38. Journal of Biological Chemistry, 284(20), 13583–13591. [Link]

-